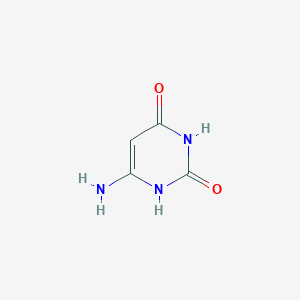

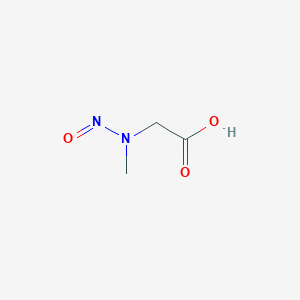

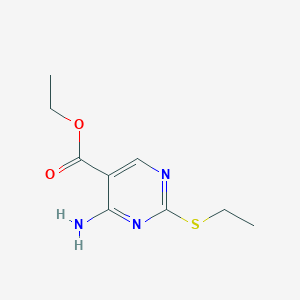

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves reactions between specific precursors under controlled conditions. For instance, one-pot condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and other reagents in acetic acid without a catalyst afforded new substituted pyrimidine derivatives in good yields, showcasing the versatility of pyrimidine synthesis strategies (Harutyunyan et al., 2019).

Molecular Structure Analysis

The crystal structure and theoretical studies such as Density Functional Theory (DFT) provide detailed insights into the molecular structure of pyrimidine derivatives. A study demonstrated the synthesis and structural characterization of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, where single-crystal X-ray diffraction and DFT were used to investigate the physicochemical properties, offering a glimpse into the structural intricacies of similar pyrimidine compounds (Guo et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse, including acylation, which leads to the synthesis of 3-acyltetramic acids. This illustrates the reactivity and functionalization potential of the pyrimidine core in synthesizing various chemical entities (Jones et al., 1990).

Physical Properties Analysis

The synthesis and analysis of pyrimidine derivatives have led to the discovery of compounds with notable physical properties, such as photoluminescence, which could have implications for optical applications. The design and synthesis of pyrimidine-based bis-uracil derivatives have been explored for their potential in nonlinear optical (NLO) properties and drug discovery applications, indicating the broad utility and interest in the physical properties of these compounds (Mohan et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as their inhibitory activity against specific targets, are of significant interest. For example, studies on 3-hydroxypyrimidine-2,4-dione derivatives have explored their role as inhibitors, showcasing the chemical versatility and application of pyrimidine cores in medicinal chemistry (Tang et al., 2017).

Applications De Recherche Scientifique

Pharmaceutical Applications :

- A derivative, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, has shown remarkable anti-inflammatory activity, making it a promising candidate for pharmaceutical applications (Dong, 2010).

- 6-Hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-dione, synthesized through a reaction with diethyl malonate, could also have pharmaceutical relevance (Voronkova et al., 2011).

- Compounds synthesized with this structure have shown pronounced, prolonged, and dose-dependent hypotensive effects, comparable to reference drugs (Kataev et al., 2014).

Chemical Synthesis :

- It's involved in the facile and clean synthesis of pyrimidine derivatives using aromatic aldehyde, with structures influenced by aromatic aldehyde substituents (Shi et al., 2010).

Crystallography :

- The crystal structure of a related compound, 6-amino-3-methyluracil-5-carbaldehyde, forms a hydrogen-bonded ribbon containing four types of rings, indicating some polarization in its electronic structure (Torre et al., 2009).

Drug Discovery Applications :

- Pyrimidine-based bis-uracil derivatives show promising nonlinear optical properties, making them efficient candidates for optical and drug discovery applications (Mohan et al., 2020).

Antimalarial Properties :

- Certain synthesized compounds exhibit potential antimalarial activity against Plasmodium falciparum (Halladay & Cowden, 1990).

Propriétés

IUPAC Name |

6-amino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWOBMDJKQYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345255 | |

| Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

41740-15-2 | |

| Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)